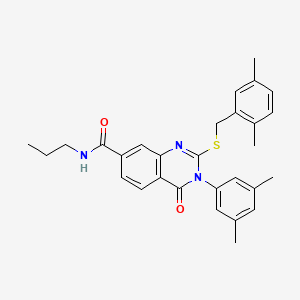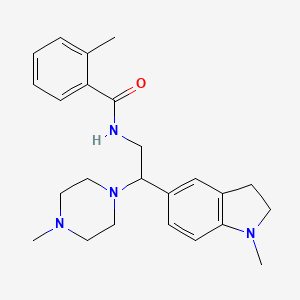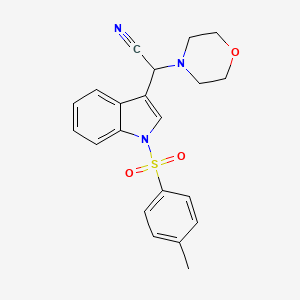
2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile” is a compound that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine . It is used in the design and synthesis of new fluorophores .
Synthesis Analysis
The synthesis of indole derivatives, which includes “this compound”, has been a central theme in organic synthesis over the last century . These compounds are essential and efficient chemical precursors for generating biologically active structures .
Molecular Structure Analysis
The highest occupied molecular orbital (HOMO) of this compound is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .
Chemical Reactions Analysis
Indole derivatives, such as “this compound”, are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Physical And Chemical Properties Analysis
The optical, electrochemical, thermal, and morphological properties of “this compound” have been studied using various spectroscopic techniques . The compound exhibits high fluorescence quantum yield and good thermal stability .
科学的研究の応用
Photophysical Characterization
4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was synthesized and subjected to X-ray structural analysis, revealing important insights into its structure, including the geometry of the N―N double bond and partial delocalization across the linear triazene moiety. The absorption and emission spectra of the compound were studied in detail, providing valuable data for photophysical characterization (Chin, Taylor et al., 2010).
Analytical Chemistry
A novel dispersive micro-solid-phase extraction technique was developed, combined with ultrahigh-performance liquid chromatography-high-resolution mass spectrometry for determining morpholine residues in citrus and apples. This method showcases the importance of morpholine in developing sophisticated analytical techniques for food safety and quality assurance (Chen, Dawei et al., 2015).
Synthesis of Antimicrobials
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a derivative of morpholine, was synthesized and identified as a precursor for synthesizing potent antimicrobials. This compound underlines the significance of morpholine derivatives in the field of pharmaceuticals, particularly in developing treatments against microbial infections (Kumar, Y. C. S. et al., 2007).
Synthesis and Structural Analysis
4-Cyanomethyl-ortho-quinone tautomerism and the structure of the dienophile in Gates' morphine synthesis were studied. The structural and reactive properties of the intermediates in this synthesis process were analyzed, highlighting the role of morpholine derivatives in complex organic syntheses (Land, E. et al., 2003).
Development of Novel Synthetic Methods
A new one-pot synthetic method was developed to construct 3-substituted morpholine-2-one derivatives. This method is significant for synthetic organic chemists due to its simplicity and the versatility of the scaffold produced, demonstrating the role of morpholine in facilitating innovative synthetic strategies (Yellol, G. et al., 2010).
将来の方向性
特性
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-3-yl]-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-6-8-17(9-7-16)28(25,26)24-15-19(18-4-2-3-5-20(18)24)21(14-22)23-10-12-27-13-11-23/h2-9,15,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWVNVBWARRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(C#N)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
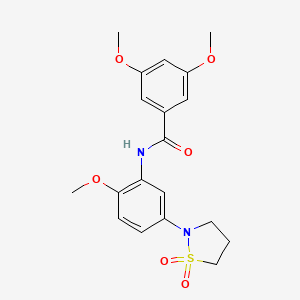

![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)

![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)
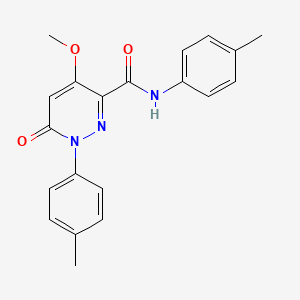
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)
